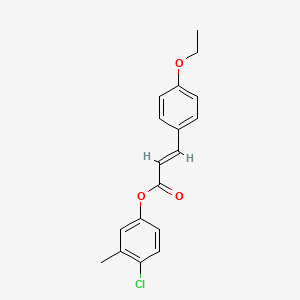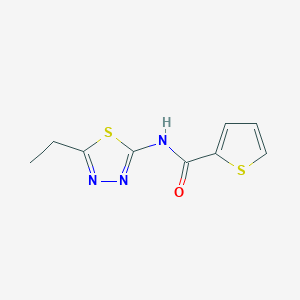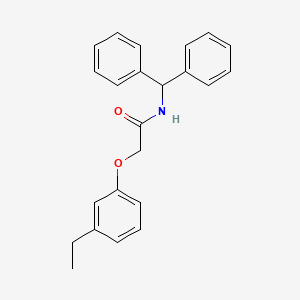
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate, also known as CMEA, is a chemical compound that belongs to the family of phenylacrylates. CMEA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. CMEA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate is not fully understood. However, it is believed that 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate exerts its therapeutic effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to have several biochemical and physiological effects. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential therapeutic properties. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and exhibiting antimicrobial activity. However, one of the limitations of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential toxicity. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for the study of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. One potential direction is the development of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate derivatives with improved therapeutic properties and reduced toxicity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in vivo. Additionally, the potential use of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in combination with other drugs for the treatment of various diseases should be explored.
合成法
The synthesis of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate involves the reaction of 4-chloro-3-methylphenol and 4-ethoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation reaction to form 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. The yield of the reaction can be improved by using different solvents and reaction conditions.
科学的研究の応用
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been studied for its potential therapeutic properties in various fields of medicine, including cancer research, anti-inflammatory agents, and antimicrobial agents. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity against various strains of bacteria and fungi.
特性
IUPAC Name |
(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-3-21-15-7-4-14(5-8-15)6-11-18(20)22-16-9-10-17(19)13(2)12-16/h4-12H,3H2,1-2H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXSWZPCQXGDF-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)
![3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)

![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)
![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)

![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)

![7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691087.png)

![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
